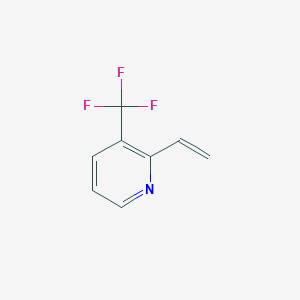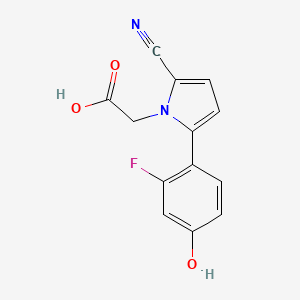
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid is a complex organic compound that features a cyano group, a fluoro-substituted hydroxyphenyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrole ring, followed by the introduction of the cyano and fluoro-hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly involving the fluoro and hydroxy groups, can yield a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyano and fluoro-hydroxyphenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-cyano-5-(2-chloro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- 2-(2-cyano-5-(2-bromo-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- 2-(2-cyano-5-(2-methyl-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
Uniqueness
The presence of the fluoro group in 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs
Propiedades
Fórmula molecular |
C13H9FN2O3 |
|---|---|
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
2-[2-cyano-5-(2-fluoro-4-hydroxyphenyl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9FN2O3/c14-11-5-9(17)2-3-10(11)12-4-1-8(6-15)16(12)7-13(18)19/h1-5,17H,7H2,(H,18,19) |
Clave InChI |
OYBFAFSIYZFWMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)F)C2=CC=C(N2CC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


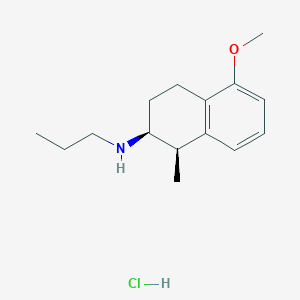
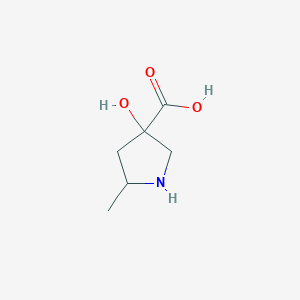
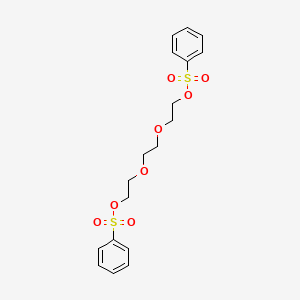
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)

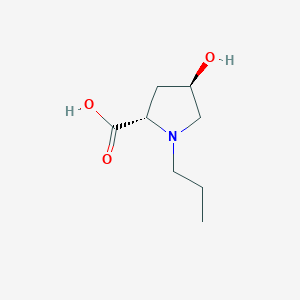
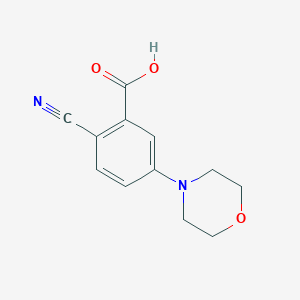
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)


![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)

![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
